(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
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Description
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . The receptor plays a crucial role in glucose homeostasis and energy metabolism .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It binds to the receptor and stimulates its activity. This interaction leads to the stimulation of glucose-dependent insulin release by direct action in the pancreas and promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two key biochemical pathways:
- Insulin secretion pathway : The compound’s action on pancreatic β-cells triggers the release of insulin, which helps in the regulation of blood glucose levels .
- Incretin pathway : The compound’s action in the gastrointestinal tract promotes the secretion of GLP-1, an incretin hormone that enhances the insulin response after meals .
Result of Action
The compound’s action results in improved glucose homeostasis. It enhances insulin secretion and incretin levels, leading to better control of blood glucose levels . This makes it a potential candidate for the treatment of type 2 diabetes .
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c24-17-12-25-23(26-13-17)30-18-7-4-10-28(14-18)22(29)16-8-9-20-19(11-16)21(31-27-20)15-5-2-1-3-6-15/h1-3,5-6,8-9,11-13,18H,4,7,10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYSLVOJTVYZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC5=NC=C(C=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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